molecular formula C19H22N4 B12807698 9-Acridinamine, N-(2-(1-piperazinyl)ethyl)- CAS No. 86863-22-1

9-Acridinamine, N-(2-(1-piperazinyl)ethyl)-

Cat. No.: B12807698
CAS No.: 86863-22-1
M. Wt: 306.4 g/mol
InChI Key: CUOLMMWRTNSMRJ-UHFFFAOYSA-N
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Description

9-Acridinamine, N-(2-(1-piperazinyl)ethyl)-: is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features an acridine core, which is a tricyclic aromatic system, and a piperazine moiety, which is a six-membered ring containing two nitrogen atoms. The combination of these structural elements imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acridinamine, N-(2-(1-piperazinyl)ethyl)- typically involves the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through various methods, such as the cyclization of N-phenylanthranilic acid or the condensation of diphenylamine with formaldehyde.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 9-chloroacridine can react with N-(2-aminoethyl)piperazine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the acridine core, leading to the formation of acridone derivatives.

    Reduction: Reduction reactions can convert the acridine core to dihydroacridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new groups.

Major Products

    Oxidation: Acridone derivatives.

    Reduction: Dihydroacridine derivatives.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-Acridinamine, N-(2-(1-piperazinyl)ethyl)- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its interactions with DNA and proteins. The acridine core can intercalate into DNA, making it a useful tool for studying DNA-protein interactions and the mechanisms of DNA replication and repair.

Medicine

Medically, derivatives of this compound are investigated for their potential as anticancer agents. The ability of the acridine core to intercalate into DNA can disrupt the replication of cancer cells, leading to cell death. Additionally, the piperazine

Properties

CAS No.

86863-22-1

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2-piperazin-1-ylethyl)acridin-9-amine

InChI

InChI=1S/C19H22N4/c1-3-7-17-15(5-1)19(16-6-2-4-8-18(16)22-17)21-11-14-23-12-9-20-10-13-23/h1-8,20H,9-14H2,(H,21,22)

InChI Key

CUOLMMWRTNSMRJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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